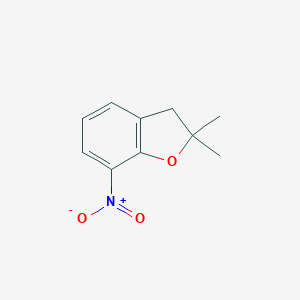

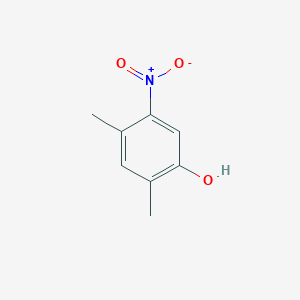

2,4-Dimethyl-5-nitrophenol

Descripción general

Descripción

Synthesis Analysis

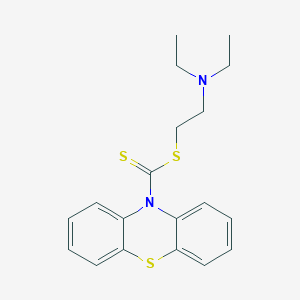

The synthesis of compounds related to 2,4-Dimethyl-5-nitrophenol, such as 4,5-dimethyl-2-nitrophenol, involves direct nitration processes. For example, a study by G. Xi (2008) reported achieving a maximum yield of 30.3% for 4,5-dimethyl-2-nitrophenol at a mass ratio of 3,4-dimethylphenol to nitric acid of 1:1.2, demonstrating the feasibility of synthesizing nitrophenol derivatives through direct nitration (Xi, 2008).

Molecular Structure Analysis

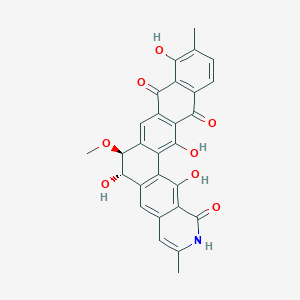

The molecular structure of derivatives of 2,4-Dimethyl-5-nitrophenol has been extensively analyzed through techniques such as X-ray diffraction. For instance, A. Koll and T. Głowiak (1985) determined the crystal structure of a compound closely related to 2,4-Dimethyl-5-nitrophenol, providing insights into its molecular configuration and interactions within the crystal lattice (Koll & Głowiak, 1985).

Chemical Reactions and Properties

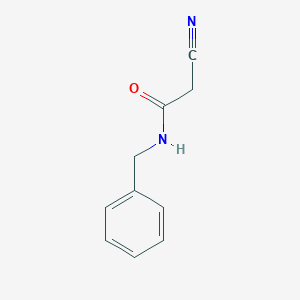

Chemical reactions involving nitrophenol derivatives reveal their reactivity and potential applications. A study demonstrated the synthesis and analysis of a Schiff base compound involving a nitrophenol derivative, highlighting its intramolecular and intermolecular interactions, as well as its potential applications due to its nonlinear optical properties (Yıldırım et al., 2017).

Physical Properties Analysis

The physical properties, such as thermal behavior and solubility, of nitrophenol derivatives have been studied, indicating their stability and suitability for various applications. S. Karthick et al. (2019) synthesized a molecular adduct of 4-(dimethylamino)benzaldehyde 4-nitrophenol and analyzed its thermal behavior, solubility, and nonlinear optical properties, suggesting its potential for opto-electronic applications (Karthick et al., 2019).

Chemical Properties Analysis

The chemical properties of 2,4-Dimethyl-5-nitrophenol derivatives, such as their reactivity in various chemical reactions and their interactions with other molecules, have been the focus of numerous studies. For example, the reaction of 2,5-dimethyl-3,4-dinitrothiophen with secondary amines and the formation and crystal structure analysis of the resulting compounds were reported by A. Mugnoli et al. (1980), providing valuable information on the chemical behavior of nitrophenol derivatives (Mugnoli et al., 1980).

Aplicaciones Científicas De Investigación

- Application in Biogenic Synthesis of Bimetallic Nanoparticles

- Scientific Field : Nanotechnology and Environmental Science .

- Summary of the Application : Bimetallic nanoparticles have been synthesized for commercial scale applications to promote environmental sustainability . These nanoparticles have improved catalytic activity compared to monometallic catalysts, which may be due to the synergistic bonding among constituents and additional degrees of freedom .

- Methods of Application : The synthesis of bimetallic nanoparticles involves a variety of procedures, including biosynthesis and other conventional methods . The manifestation of two different metals in bimetallic catalysts acts as a dynamic center and provides a favorable environment for the reactants to accelerate the reaction .

- Results or Outcomes : These bimetallic nanoparticles have been used for the removal of hazardous organic pollutants, such as 4-nitrophenol .

- Application in Chemical Analysis

- Scientific Field : Analytical Chemistry .

- Summary of the Application : Nitrophenols, including 2,4-Dimethyl-5-nitrophenol, can be used as internal standards in chemical analysis .

- Methods of Application : The compound can be used in liquid chromatography combined with tandem mass spectrometry for the determination of other nitrophenols in samples .

- Results or Outcomes : This method allows for the accurate and precise quantification of nitrophenols in complex matrices, such as human urine .

- Application in Herbicides

- Scientific Field : Agriculture and Environmental Science .

- Summary of the Application : Nitrophenols, including 2,4-Dimethyl-5-nitrophenol, can be used in the production of herbicides .

- Methods of Application : These compounds can be applied to crops or unwanted vegetation to control or eliminate unwanted plants .

- Results or Outcomes : The use of nitrophenols as herbicides can result in more effective crop management and increased agricultural productivity .

Safety And Hazards

The safety information for 2,4-Dimethyl-5-nitrophenol indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Propiedades

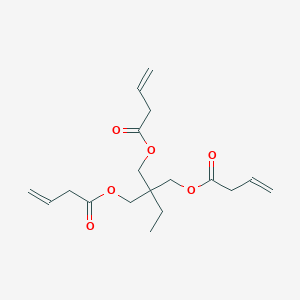

IUPAC Name |

2,4-dimethyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMVAMPJZESGWII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethyl-5-nitrophenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.